Benzaldehyde N,N-dimethylhydrazone
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Overview
Description
Benzaldehyde N,N-dimethylhydrazone is an organic compound with the molecular formula C9H12N2. It is a semi-solid yellow compound with a melting point of approximately 88°C. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Scientific Research Applications
Benzaldehyde N,N-dimethylhydrazone has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and as a probe for detecting aldehyde groups in biomoleculesIn industry, it is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
Target of Action
Benzaldehyde N,N-dimethylhydrazone is an organic compound It has been suggested that it may interact with cellular antioxidation systems .
Mode of Action
It is suggested that the compound may disrupt cellular antioxidation . This disruption can be achieved with redox-active compounds .
Biochemical Pathways
this compound may be involved in the β-oxidative pathway in peroxisomes . It is also suggested that it can be involved in the synthesis of benzaldehyde from L-phenylalanine using four enzymes: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .
Pharmacokinetics
It is known that the compound has a density of 091 g/cm³, a boiling point of 253℃, and a flash point of 107℃ . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
It has been suggested that the compound may disrupt cellular antioxidation . This could potentially lead to various downstream effects, depending on the specific cellular context.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, it is known to be relatively stable at room temperature but can undergo oxidation decomposition when exposed to moisture . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity.
Preparation Methods
Benzaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of benzaldehyde with N,N-dimethylhydrazine. The reaction typically involves dissolving benzaldehyde and N,N-dimethylhydrazine in an organic solvent such as ethanol, followed by the addition of a base like sodium carbonate. The mixture is then heated under reflux conditions for several hours until the reaction is complete . The product can be purified by recrystallization or solvent evaporation techniques.
Chemical Reactions Analysis
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Comparison with Similar Compounds
Benzaldehyde N,N-dimethylhydrazone can be compared with other similar compounds such as benzaldehyde, benzyl alcohol, and benzoic acid. While benzaldehyde is a simple aromatic aldehyde, this compound is a more complex derivative with additional functional groups. Benzyl alcohol and benzoic acid are oxidation products of benzaldehyde, and they have different chemical properties and applications. The uniqueness of this compound lies in its ability to form stable hydrazone derivatives, which makes it valuable in various chemical and biological applications .
Properties
CAS No. |
1075-70-3 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
InChI Key |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=CC=C1 |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 |
1075-70-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?
A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []
Q2: Is there information available about the spectroscopic data for this compound in this research?
A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.
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